1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea is an organic compound with notable chemical properties and potential applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately 219.2 g/mol. The compound contains a urea functional group, which is significant in various chemical reactions and biological activities.
The compound can be sourced from chemical suppliers and is often used in research settings for its unique properties. It is categorized under nitrophenyl ureas, which are known for their diverse applications in medicinal chemistry and materials science.
1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea falls under the category of organic compounds, specifically classified as a nitrophenyl urea derivative. This classification is important as it indicates the compound's potential reactivity and interaction with biological systems.
The synthesis of 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea can be achieved through various methods, typically involving the reaction of 3-nitroaniline with propargyl isocyanate. This reaction forms the urea linkage through nucleophilic addition, followed by subsequent purification steps.
The molecular structure of 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea features:
The compound's structural representation can be described using various chemical notations:
InChI=1S/C10H9N3O3/c1-2-7-11-10(14)12-8-5-3-4-6-9(8)13(15)16/h1,3-6H,7H2,(H2,11,12,14)
C#CCNC(=O)NC1=CC=CC=C1[N+](=O)[O-]
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
The compound can participate in several chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as pH and temperature to optimize yields and selectivity. Techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR) and Infrared Spectroscopy (IR) are commonly used to monitor these reactions .
The mechanism of action for 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea primarily involves its interaction with biological targets through its urea moiety, which can form hydrogen bonds with specific receptors or enzymes. This interaction may influence cellular processes such as apoptosis or cell cycle regulation.
Research indicates that compounds with similar structures have shown activity against various cancer cell lines, suggesting that 1-(3-Nitrophenyl)-3-(prop-2-yn-1-yl)urea could potentially exhibit similar bioactivity .
Relevant data from studies indicate that derivatives of nitrophenyl urea exhibit varying degrees of stability and reactivity based on their substituents .
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: